molecular formula C17H14ClNO3 B13411497 Benoxaprofen Methyl Ester

Benoxaprofen Methyl Ester

Cat. No.: B13411497
M. Wt: 315.7 g/mol
InChI Key: IGCCPQHJCXIHES-UHFFFAOYSA-N
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Description

Benoxaprofen Methyl Ester (CAS 87498-09-7), with the molecular formula C17H14ClNO3, is a methyl ester derivative of the pharmaceutical compound Benoxaprofen . This compound belongs to the class of organic compounds known as phenyl-1,3-oxazoles, which are aromatic heterocyclic compounds containing a 1,3-oxazole substituted by a phenyl group . As a derivative of Benoxaprofen, a now-withdrawn non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class , its primary research value is as a reference standard or analytical standard. Researchers utilize this compound in quality control and method development for chromatographic analysis, particularly in the separation of enantiomers . The benzoxazole scaffold, to which this compound belongs, is of significant interest in medicinal chemistry. Recent scientific literature indicates that benzoxazole derivatives are investigated for their extensive biological properties, including as anti-psoriatic agents . This compound serves as a key chemical intermediate for the synthesis of novel compounds in drug discovery efforts, allowing researchers to explore structure-activity relationships and develop new therapeutic candidates . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-10(17(20)21-2)12-5-8-15-14(9-12)19-16(22-15)11-3-6-13(18)7-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCCPQHJCXIHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Benoxaprofen (B1668000) Methyl Ester

The synthesis of benoxaprofen methyl ester can be approached through two main strategies: a multi-step synthesis beginning from precursor molecules or a more direct esterification from the parent compound, benoxaprofen.

Multi-step Synthesis from Precursor Molecules

A well-documented route to benoxaprofen, the immediate precursor to its methyl ester, involves a sequence of reactions starting from 2-(4-aminophenyl)propanenitrile (B1266151). This pathway includes key transformations such as the Sandmeyer reaction, nitration, reduction, hydrolysis, acylation, and cyclization.

The initial step in this synthetic sequence is the conversion of an aromatic amine to a phenol. This is achieved through a Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt. acs.orgsavemyexams.comresearchgate.netlibretexts.org

Specifically, 2-(4-aminophenyl)propanenitrile is diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as a mixture of hydrochloric and sulfuric acids, at low temperatures (0–5°C). The resulting diazonium salt is then hydrolyzed by pouring the reaction mixture into boiling aqueous sulfuric acid to yield 2-(4-hydroxyphenyl)propanenitrile (B8801638). prepchem.com This intermediate is then purified by distillation.

Table 1: Key Reagents and Conditions for the Sandmeyer Reaction of 2-(4-aminophenyl)propanenitrile

StepReagentConditionsProduct
Diazotization2-(4-aminophenyl)propanenitrile, Sodium Nitrite, Hydrochloric Acid0–5°CAryl diazonium salt
HydrolysisSulfuric Acid, WaterBoiling2-(4-hydroxyphenyl)propanenitrile

Following the formation of the phenol, the aromatic ring is functionalized further through nitration and reduction. The 2-(4-hydroxyphenyl)propanenitrile is nitrated, typically using a mixture of nitric acid and a suitable solvent, to introduce a nitro group onto the benzene (B151609) ring, ortho to the hydroxyl group, yielding 2-(4-hydroxy-3-nitrophenyl)propanenitrile.

The subsequent reduction of the nitro group to an amine is a critical step in forming the necessary precursor for the benzoxazole (B165842) ring. This transformation is commonly achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere. researchgate.netgoogle.comresearchgate.net This process affords 2-(3-amino-4-hydroxyphenyl)propanenitrile.

The nitrile group is then hydrolyzed to a carboxylic acid. This can be accomplished under acidic or basic conditions. savemyexams.comlibretexts.orglumenlearning.comchemguide.co.uklibretexts.org For instance, heating the nitrile with a strong acid like hydrochloric acid will yield the corresponding carboxylic acid. libretexts.org Following hydrolysis, the resulting 2-(3-amino-4-hydroxyphenyl)propanoic acid is esterified to its methyl ester. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com

The final steps in the synthesis of the benoxaprofen backbone involve the formation of the benzoxazole ring system. The aminophenol intermediate, methyl 2-(3-amino-4-hydroxyphenyl)propanoate, undergoes acylation with p-chlorobenzoyl chloride. researchgate.netnih.govjocpr.com This reaction forms an amide linkage.

Direct Esterification from Benoxaprofen

An alternative and more direct route to this compound is the esterification of the parent carboxylic acid, benoxaprofen. Fischer esterification is a widely used method for this purpose. masterorganicchemistry.com This reaction involves treating benoxaprofen with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. The water formed during the reaction can be removed to improve the yield. masterorganicchemistry.com

Table 2: General Conditions for Direct Esterification of Benoxaprofen

ReactionReagentsConditionsProduct
Fischer EsterificationBenoxaprofen, Methanol, Sulfuric Acid (catalyst)RefluxThis compound

Synthesis of Related Benzoxazole Derivatives and Analogues

The synthetic methodologies used for benoxaprofen can be adapted to produce a variety of related benzoxazole derivatives and analogues. By varying the substituents on the precursor molecules, a library of compounds with diverse structures can be generated.

A notable analogue of benoxaprofen is flunoxaprofen (B1672895), where the p-chlorophenyl group is replaced by a p-fluorophenyl group. The synthesis of flunoxaprofen follows a very similar pathway to that of benoxaprofen, with the key difference being the use of p-fluorobenzoyl chloride in the acylation step. nih.gov

The general synthesis of 2-substituted benzoxazoles can be achieved through the condensation of a substituted 2-aminophenol (B121084) with a variety of reagents, including carboxylic acids, acyl chlorides, and aldehydes. nih.govjocpr.comijpbs.com The choice of catalyst and reaction conditions can influence the efficiency and outcome of the synthesis. For instance, microwave irradiation has been shown to enhance reaction rates and yields in some cases. researchgate.net

The synthesis of halogenated analogues of bioactive molecules is a common strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. nih.gov Following the synthetic routes described, various halogenated benzoyl chlorides can be employed to generate a series of halogenated benoxaprofen analogues.

Table 3: Common Precursors and Reagents for the Synthesis of Benzoxazole Derivatives

2-Aminophenol DerivativeAcylating/Condensing AgentResulting Benzoxazole Moiety
2-Aminophenolp-Chlorobenzoyl chloride2-(4-Chlorophenyl)benzoxazole
2-Aminophenolp-Fluorobenzoyl chloride2-(4-Fluorophenyl)benzoxazole
Substituted 2-AminophenolSubstituted Benzoyl Chloride/Carboxylic Acid2-(Substituted aryl/alkyl)benzoxazole

Preclinical in Vitro and in Vivo Pharmacological and Mechanistic Studies Non Human Biological Systems

Anti-inflammatory and Biological Activity Profiling

Benoxaprofen (B1668000) has been evaluated in several established preclinical models to characterize its anti-inflammatory properties. These studies involve both animal models that mimic aspects of human inflammatory diseases and isolated cellular and biochemical assays to determine its mechanism of action at a molecular level.

In studies utilizing the carrageenin-induced pleurisy model in rats, a standard method for assessing acute inflammation, Benoxaprofen demonstrated notable anti-inflammatory effects. Research indicates that the compound is moderately active in inhibiting the inflammatory response characteristic of this model, which involves the accumulation of fluid and inflammatory cells in the pleural cavity following the injection of carrageenan.

Table 1: Activity of Benoxaprofen in Carrageenin-Induced Pleurisy Model
Animal ModelParameter AssessedObserved Activity
RatInflammatory Response (e.g., Exudate, Cell Migration)Moderate Inhibition

Benoxaprofen's efficacy has been extensively studied in the adjuvant-induced arthritis model in rats, a well-established model for chronic inflammation and autoimmune disease. In assessments of developing arthritis, the compound was found to be moderately active. nih.gov However, it exhibited a more potent response in models of established adjuvant arthritis. nih.gov

One key study focused on the effects of Benoxaprofen on established arthritis by administering the compound from the 15th to the 30th day after disease induction. nih.gov Radiographic analysis of the joints in these animals revealed that Benoxaprofen markedly suppressed the extensive bone damage typically seen in this model. nih.gov This inhibition of bone damage was observed to be dose-related. nih.gov When compared to other nonsteroidal anti-inflammatory agents like phenylbutazone, ibuprofen (B1674241), and naproxen (B1676952), Benoxaprofen showed greater suppression of bone damage at comparable doses. nih.gov Its effect was nearly as potent as that of indomethacin (B1671933) and flurbiprofen, but without the adverse effects associated with those compounds in rats. nih.gov This suggests that Benoxaprofen may alter the progression of the experimental disease, potentially through the suppression of leukocyte migration. nih.gov

Table 2: Effects of Benoxaprofen in Adjuvant-Induced Arthritis in Rodents
Animal ModelArthritis StageParameter AssessedObserved Effect
RatDevelopingGeneral Anti-inflammatory ActivityModerate Activity nih.gov
RatEstablishedGeneral Anti-inflammatory ActivityPotent Response nih.gov
RatEstablishedBone Damage (Radiographic Assessment)Marked, Dose-Related Suppression nih.gov

Investigations into the biochemical mechanism of Benoxaprofen reveal that it is a weak to moderate inhibitor of prostaglandin (B15479496) synthesis. nih.gov This characteristic distinguishes it from many other acid nonsteroidal anti-inflammatory drugs, which typically act as potent inhibitors of this pathway. nih.gov The relatively low potency in inhibiting prostaglandin synthetase (an older term for cyclooxygenase enzymes) may be linked to some of its distinct pharmacological properties. nih.gov

Table 3: Activity of Benoxaprofen on Prostaglandin Synthesis
Assay TypeTarget PathwayObserved Activity
Biochemical AssayProstaglandin SynthesisWeak to Moderate Inhibition nih.govnih.gov
Table 4: Benoxaprofen Activity on Cyclooxygenase (COX) Enzymes
Enzyme TargetObserved Inhibitory Activity
Cyclooxygenase (General)Weak nih.gov
COX-1 IsoformData not specified
COX-2 IsoformData not specified

In Vitro Cellular and Biochemical Effects

Influence on Cellular Migration and Mononuclear Cell Chemotaxis

Benoxaprofen has demonstrated a significant inhibitory effect on the migration of leukocytes, with a pronounced action on mononuclear cells. In vivo studies in rats with carrageenan-induced pleurisy revealed that benoxaprofen administration led to a reduction in the migration of leukocytes, primarily mononuclear cells, into the pleural cavity. wiley.comnih.gov

Further in vitro investigations using leucocyte migration and chemotaxis models have substantiated these findings. Evidence suggests that benoxaprofen acts directly on the mononuclear cells to inhibit their movement, rather than operating by inhibiting the chemotactic factors that signal cells to migrate. wiley.comnih.gov Studies have shown that benoxaprofen can significantly suppress the motility of both human polymorphonuclear (PMNL) and mononuclear leucocytes (MNL) in vitro at concentrations within the therapeutic range. flinders.edu.au This direct inhibition of cellular motility is considered a key component of its anti-inflammatory activity. flinders.edu.au

Table 1: Summary of Benoxaprofen's Effects on Cellular Migration
Study TypeModel SystemKey FindingsReference
In VivoCarrageenan-induced pleurisy in ratsInhibited leucocyte migration, principally of mononuclear cells. wiley.comnih.gov
In VitroLeucocyte migration and chemotaxis modelsDrug acted directly on mononuclear cells to inhibit migration. wiley.comnih.gov
In Vitro / In VivoHuman mononuclear and polymorphonuclear leucocytesSignificant inhibition of both MNL and PMNL motility. flinders.edu.au
Interaction with Erythrocyte Membranes and Associated Enzymatic Activities (e.g., ATPase)

Research into the interaction of benoxaprofen with red blood cells has been conducted in non-human systems. A study utilizing rat erythrocytes investigated the compound's effects on the cell membrane and its associated enzymes. The findings from this research indicate that benoxaprofen interacts with the erythrocyte membrane, leading to alterations in the activity of membrane-bound enzymes such as ATPase. nih.gov This interaction also extends to influencing the oxidative metabolism within these cells. nih.gov The precise molecular interactions and the downstream consequences of ATPase modulation by benoxaprofen on erythrocyte function were the focus of these preclinical investigations.

Modulation of Cellular Oxidative Metabolism in Isolated Cell Systems

Benoxaprofen has been shown to modulate cellular oxidative metabolism, particularly in phagocytic cells. In vitro studies using human polymorphonuclear leucocytes (PMNL) have demonstrated that benoxaprofen can cause a dose-related activation of superoxide (B77818) generation. nih.gov This pro-oxidative effect is believed to be mediated through the modulation of protein kinase C (PKC). nih.gov

The proposed mechanism suggests that benoxaprofen may substitute for phosphatidylserine, a cofactor for PKC activation, leading to stimulation of the enzyme. This, in turn, activates the membrane-associated NADPH oxidase system, which is responsible for the production of superoxide anions. The activation of PKC by benoxaprofen provides a molecular basis for the observed pro-oxidative properties of the drug in these isolated cell systems. nih.gov

Table 2: Effect of Benoxaprofen on Superoxide Generation in Human PMNLs
Benoxaprofen Concentration (µg/ml)Effect on Superoxide GenerationProposed MechanismReference
15Dose-related activationApparent activation of Protein Kinase C (PKC)
30Dose-related activation
60Dose-related activation

Metabolic Transformation and Enantiomeric Dynamics in Non-Human Organisms

Stereoselective Chiral Inversion Mechanisms (R- to S-Benoxaprofen)

Benoxaprofen, like other 2-arylpropionic acid derivatives, is a chiral compound existing as two enantiomers: (R)-benoxaprofen and (S)-benoxaprofen. In non-human organisms, a notable metabolic process is the stereoselective chiral inversion of the pharmacologically less active (R)-enantiomer to the more potent (S)-enantiomer. frontiersin.org This unidirectional conversion has been observed in rats. frontiersin.org Interestingly, the rate of this inversion is significantly faster in rats compared to humans. frontiersin.org Studies using everted intestinal sac preparations from rats suggest that this transformation may occur as the compound passes through the gut wall, rather than in the liver. frontiersin.org

Role of Acyl-CoA Thioester Intermediates

The mechanism underlying the chiral inversion of profens, including benoxaprofen, is a multi-step enzymatic process. A critical step in this pathway is the formation of a coenzyme A (CoA) thioester. The (R)-enantiomer of the drug is first converted into its corresponding (R)-acyl-CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase. The formation of this thioester intermediate is a prerequisite for the subsequent epimerization step and is considered the stereoselective part of the inversion process. These acyl-CoA thioesters are chemically reactive intermediates.

Epimerase-Mediated Processes

Following the formation of the (R)-acyl-CoA thioester, the actual inversion of the chiral center is catalyzed by an epimerase, specifically an α-methylacyl-CoA racemase. This enzyme facilitates the conversion of the (R)-acyl-CoA thioester to the (S)-acyl-CoA thioester. The final step in the pathway is the hydrolysis of the (S)-acyl-CoA thioester by a hydrolase enzyme, which releases the active (S)-benoxaprofen. This epimerase-mediated process ensures the unidirectional conversion of the less active enantiomer into the more active form within the biological system.

Glucuronidation Pathways and Metabolite Characterization

The conjugation with glucuronic acid represents a major metabolic pathway for benoxaprofen in various species. This biotransformation leads to the formation of ester glucuronides, which are more water-soluble and facilitate the drug's elimination from the body.

Formation of Diastereoisomeric Glucuronic Acid Conjugates

Benoxaprofen, being a chiral compound existing as R-(-) and S-(+) enantiomers, forms diastereoisomeric glucuronic acid conjugates. These conjugates are the major metabolites of benoxaprofen and are found in high concentrations in urine. The formation of these diastereomers can be observed in both in vivo and in vitro studies. The two diastereomeric glucuronides, R-benoxaprofen glucuronide and S-benoxaprofen glucuronide, can be separated and quantified using analytical techniques such as high-performance liquid chromatography (HPLC).

Enantioselective Glucuronidation and Substrate Dependency

The glucuronidation of benoxaprofen is an enantioselective process, with preferential formation of one diastereomer over the other. In rats, the formation of (S)-benoxaprofen glucuronide is favored over the (R)-enantiomer. This stereoselectivity has been observed in in vitro studies using liver microsomes. The rate of glucuronide formation is dependent on both the substrate (benoxaprofen) and the co-substrate (uridine diphosphate (B83284) glucuronic acid, UDPGA) concentrations. Studies with rat liver microsomes have shown that the formation of (S)-benoxaprofen glucuronide is significantly higher than that of the (R)-enantiomer.

The enantioselectivity of benoxaprofen glucuronidation can also be influenced by other compounds. For instance, pretreatment of rats with clofibric acid, a peroxisome proliferator, has been shown to increase the biliary excretion of (S)-benoxaprofen glucuronide. This is suggested to be due to an induction of the chiral inversion of (R)-benoxaprofen to (S)-benoxaprofen, leading to a greater availability of the S-enantiomer for glucuronidation.

Cleavage and Acyl Migration of Glucuronides

Benoxaprofen acyl glucuronides are known to be chemically unstable and can undergo cleavage and intramolecular rearrangement through a process called acyl migration. nih.gov This instability is a characteristic feature of many acyl glucuronides. The cleavage of the ester bond can occur via hydrolysis, leading to the release of the parent drug, benoxaprofen.

Acyl migration involves the intramolecular transfer of the benoxaprofen acyl group from the 1-β-hydroxyl group of the glucuronic acid moiety to other hydroxyl groups on the sugar ring, forming various positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers). This process is pH-dependent and can occur under physiological conditions. The different isomers of benoxaprofen glucuronide may exhibit different chemical reactivities and biological properties. The R-benoxaprofen glucuronide has been observed to be more labile and degrades faster than the S-diastereomer under certain conditions.

Oxidative Metabolism via Cytochrome P450 Enzymes

While glucuronidation is a major metabolic pathway for benoxaprofen, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes is generally considered a minor route for this compound. However, some studies suggest that under certain conditions, oxidative metabolism of benoxaprofen can occur. The specific CYP isoforms involved in benoxaprofen metabolism have not been extensively characterized. For other nonsteroidal anti-inflammatory drugs (NSAIDs) with similar structures, such as ibuprofen and diclofenac, involvement of CYP2C9 and CYP3A4 has been demonstrated in their oxidative metabolism. drugbank.com It is plausible that these or other CYP isoforms could play a role in the minor oxidative pathways of benoxaprofen, potentially leading to the formation of hydroxylated metabolites.

Excretion Routes in Animal Models (e.g., Biliary-Faecal Excretion)

The excretion of benoxaprofen and its metabolites exhibits significant species differences. In animal models such as rats and dogs, the primary route of elimination is through biliary-faecal excretion. nih.gov Following administration in these species, a substantial portion of the dose is excreted in the bile, primarily as the glucuronide conjugate, and subsequently eliminated in the faeces.

In rats, both benoxaprofen glucuronide and a taurine (B1682933) conjugate have been identified in the bile. nih.gov The biliary excretion of these metabolites is also stereoselective. Studies in bile duct-cannulated rats have shown that after intravenous administration of racemic benoxaprofen, the majority of the excreted glucuronide in the bile is the (S)-enantiomer. nih.gov In contrast, the taurine conjugate is predominantly formed from the (R)-enantiomer. nih.gov

The table below summarizes the biliary excretion of benoxaprofen and its metabolites in rats over a 12-hour period following a single intravenous dose.

CompoundMean % of Dose Excreted in Bile (± SD)
Benoxaprofen Glucuronide13.2 ± 2.3
Benoxaprofen Taurine Conjugate2.54 ± 0.80
Unchanged Benoxaprofen0.33 ± 0.09

In other species, such as rabbits and rhesus monkeys, urinary excretion is a more significant route of elimination compared to rats and dogs. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Structural Determinants of Biological Activity

The biological activity of benzoxazole (B165842) derivatives, including Benoxaprofen (B1668000) Methyl Ester, is intrinsically linked to their molecular architecture. Research into this class of compounds has identified specific structural features that are critical for their pharmacological effects. The benzoxazole nucleus acts as a core scaffold, which can be strategically substituted to modulate activity.

Key research findings indicate that the substitution pattern on the benzoxazole ring system is a primary determinant of biological action. Specifically, the 2-position and the 5-position have been identified as crucial sites for modification. esisresearch.org

Position 2: This position is considered critical for the presence of biological activity. esisresearch.org In Benoxaprofen Methyl Ester, this position is occupied by a 4-chlorophenyl group.

Position 5: This position is known to influence the intensity of the biological activity. esisresearch.org this compound features a methyl propanoate group at this site.

Stereochemical Influence on Pharmacological Efficacy and Metabolic Fate

The presence of a chiral center in the α-methyl propanoate side chain of this compound introduces stereochemistry as a critical factor in its pharmacological profile and metabolic disposition. The molecule exists as two enantiomers, (R)-Benoxaprofen Methyl Ester and (S)-Benoxaprofen Methyl Ester, which can exhibit different biological activities and metabolic pathways.

While this compound itself is an ester, insights can be drawn from its parent carboxylic acid, benoxaprofen, and its metabolites. The metabolism of profen drugs is known to be stereoselective. researchgate.net Studies on the acyl glucuronide metabolites of benoxaprofen, which are major metabolites of the parent drug, have demonstrated significant differences in the degradation rates of the diastereomers. researchgate.net Specifically, the acyl glucuronide derived from the (2R)-isomer of benoxaprofen was found to degrade approximately twice as fast as the (2S)-isomer. researchgate.net This differential stability is attributed to steric hindrance from the α-methyl group in the (2S)-isomer, which encumbers the intramolecular acyl migration, a key step in the degradation process. researchgate.net

This stereoselective degradation observed in a major metabolite underscores the profound impact of the stereocenter on the compound's metabolic fate. Such differences can lead to stereoselective pharmacokinetics, where one enantiomer is cleared from the body more slowly than the other, potentially leading to differential efficacy and toxicity profiles.

Computational Approaches and Predictive Modeling in Benzoxazole Chemistry

Computational chemistry has become an indispensable tool for elucidating the complex relationships between the structure of benzoxazole derivatives and their biological activities. Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling techniques are employed to predict the efficacy of new compounds, thereby streamlining the drug discovery process. wisdomlib.org These computational methods help in understanding the mechanism of action at a molecular level, as seen in studies where molecular docking was used to investigate the interaction of benzoxazoles with targets like DNA gyrase and the main protease of COVID-19. benthamdirect.comnih.gov

QSAR models are built upon molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. The biological activity of benzoxazole derivatives has been successfully correlated with a wide range of these descriptors. esisresearch.org The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. nih.gov

Key descriptors used in the study of benzoxazoles include:

Table 1: Molecular Descriptors in Benzoxazole QSAR Studies
Descriptor Category Specific Descriptors Relevance to Activity Citations
Physicochemical Lipophilicity (logP), Parachor (Pr), Molecular Weight (MW), Molecular Refractivity Describe the compound's hydrophobicity and steric properties, influencing membrane penetration and receptor binding. esisresearch.orgsemanticscholar.org
Electronic Field and Resonance Effects (R), Dipole Moment Quantify the electronic influence of substituents on the benzoxazole core, affecting target interaction. esisresearch.org
Quantum Chemical HOMO & LUMO Energies, HOMO-LUMO Gap Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. esisresearch.org
Topological/Connectivity Connectivity Indices (X1, XMOD), Mean Square Distance (MSD) Encode information about the molecule's size, shape, and degree of branching. wisdomlib.org
Energy-Based Docking-derived interaction energies Represent the binding affinity between the ligand and a specific biological target. nih.gov
SMILES-Based Optimal descriptors from SMILES strings Utilize structural fragments from the SMILES notation to correlate with activity. researchgate.net

For example, studies on antifungal benzoxazoles revealed that their activity against Candida albicans was significantly correlated with LUMO energy, molecular weight, resonance effects, and HOMO energy. esisresearch.org Another study demonstrated that lipophilicity (logP) has a significant effect on the antifungal activity of this class of compounds. semanticscholar.org

Various statistical and machine learning methods are used to build predictive QSAR models from the calculated descriptors. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are two commonly employed techniques.

MLR creates a linear equation to model the relationship between the descriptors and biological activity. However, for complex, non-linear structure-activity relationships, ANNs often provide superior predictive power. nih.gov ANNs are computational models inspired by biological neural networks that can model highly complex relationships between input variables (descriptors) and an output variable (activity). researchgate.netspringernature.com Studies on benzoxazines, which are structurally related to benzoxazoles, showed that an ANN model had better statistical parameters (Q² = 0.949) compared to an MLR model (Q² = 0.920) for predicting electrooxidation potentials. nih.gov

More advanced machine learning algorithms are also being applied. In one study, models based on Random Forest and K-Nearest Neighbors (KNN) achieved high prediction accuracies (87.3%) for the activity of benzoxazole-based VEGFR-2 inhibitors. nih.gov The development of multi-task Transformer Neural Networks that use SMILES strings as direct input represents a modern approach to QSAR modeling. diva-portal.org

Table 2: Performance of Different Predictive Models in Benzoxazole-Related Studies

Model Type Compound Class Predicted Property Performance Metric (r² or q²) Citations
MLR Benzoxazines Electrooxidation Potential q² = 0.920 nih.gov
ANN Benzoxazines Electrooxidation Potential q² = 0.949 nih.gov
ANN Oxazole derivatives Antifungal Activity r² = 0.9536 researchgate.net
Energy-Based QSAR Benzoxazole derivatives IMPDH Inhibition r² = 0.7948 nih.gov
Topomer CoMFA Benzoxazole derivatives VEGFR-2 Inhibition q² = 0.678 nih.gov
KNN Benzoxazole derivatives VEGFR-2 Inhibition Accuracy = 87.3% nih.gov

These computational models are powerful tools for predicting the biological activity of novel benzoxazole derivatives like this compound, guiding synthetic efforts toward more potent and effective compounds. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography stands as a cornerstone for the analysis of benoxaprofen (B1668000) methyl ester, enabling its separation from related compounds and complex matrices.

Gas-Liquid Chromatography (GLC) with Specific Detection

Gas-Liquid Chromatography (GLC) is a powerful technique for the determination of benoxaprofen, often after its conversion to the more volatile methyl ester. nih.govsfu.ca The process typically involves the derivatization of benoxaprofen to benoxaprofen methyl ester, for instance, by reaction with diazomethane. nih.gov This transformation enhances the compound's volatility, making it suitable for GLC analysis. sfu.ca

The separation is commonly achieved on a packed column, such as one with 3% silicone gum E-301 on DCMS-treated Chromosorb W. nih.gov Following separation, detection can be accomplished using either a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). The ECD offers significantly higher sensitivity, with a detection limit of 0.01 µg/ml, compared to the FID's limit of 0.3 µg/ml. nih.gov

Table 1: GLC Parameters for this compound Analysis

ParameterSpecification
Derivatization Agent Diazomethane
Column 3% Silicone Gum E-301 on DCMS-treated Chromosorb W
Detectors Flame Ionization Detector (FID), Electron Capture Detector (ECD)
Detection Limit (FID) 0.3 µg/ml
Detection Limit (ECD) 0.01 µg/ml

This data is compiled from a study on the determination of benoxaprofen in biological fluids. nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation of enantiomers, a critical aspect of chiral drug analysis. americanpharmaceuticalreview.com Benoxaprofen is a racemic mixture, and its enantiomers can be separated using HPLC, often after derivatization to their methyl esters. wikipedia.orgchula.ac.th This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional (non-chiral) stationary phase. researchgate.netmdpi.com

Alternatively, direct separation can be achieved using a chiral stationary phase (CSP). americanpharmaceuticalreview.comnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for their multimodal capabilities, allowing for separation in normal-phase, reversed-phase, and polar organic modes. nih.gov For instance, a Lux Amylose-2 column has been successfully used for the enantioseparation of related compounds in an acidified acetonitrile/water mixture. nih.gov The choice of mobile phase and the presence of acidic additives can significantly influence the separation performance. nih.gov

Thin-Layer Chromatography (TLC) and Densitometric Quantification

Thin-Layer Chromatography (TLC) combined with densitometry offers a simple, cost-effective, and reliable method for the quantification of pharmaceutical compounds and their impurities. researchgate.netmdpi.com For the analysis of compounds structurally similar to this compound, silica (B1680970) gel F254 plates are commonly used as the stationary phase. researchgate.netnih.gov

The separation of the compound of interest from its potential impurities is achieved by selecting an appropriate mobile phase. For example, a mixture of cyclohexane, chloroform, and methanol (B129727) has been used for the separation of naproxen (B1676952) and its methyl ester. researchgate.net After development, the plate is scanned with a densitometer at a specific wavelength, and the peak areas are used for quantification. researchgate.netnih.gov This method has been shown to be highly sensitive, with detection limits in the nanogram range for similar compounds. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound.

Ultraviolet (UV) Spectroscopy for Detection and Quantification

Ultraviolet (UV) spectroscopy is a well-established and straightforward method for the detection and quantification of benoxaprofen and its derivatives. nih.govthermofisher.com The technique relies on the principle that the molecule absorbs UV radiation at specific wavelengths, and the amount of absorption is proportional to the concentration of the substance. core.ac.uk

For benoxaprofen, after extraction from a sample, its concentration can be determined by measuring its UV absorbance. nih.gov This method is noted for its rapidity and good agreement with more specific chromatographic methods for routine analysis, with a typical detection limit of around 5 µg/ml. nih.gov Derivative UV/Vis spectroscopy can also be employed to enhance the specificity of the analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of newly synthesized compounds like this compound. nih.govresearchgate.net ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule.

The synthesis of this compound and its analogues has been confirmed using ¹H NMR, alongside other spectroscopic techniques like IR and mass spectrometry. nih.govmdpi.com For example, in the synthesis of a related compound, 4-aminophenylbenzoxazol-2-yl-5-acetic acid, the ¹H NMR spectrum in DMSO-d₆ showed characteristic signals for the methylene (B1212753) protons at δ 3.8 ppm and the aromatic protons at various chemical shifts. nih.gov Such spectral data is crucial for verifying the successful synthesis and structural integrity of the target molecule. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the structural confirmation of this compound by identifying its key functional groups. The analysis of its IR spectrum provides evidence for the presence of the ester group, which is the primary structural difference from its parent compound, benoxaprofen. Reference standards of this compound are routinely verified to ensure their chemical structure is consistent with IR spectral data. nih.govnih.gov

The IR spectrum of an ester is characterized by several strong absorption bands. spectroscopyonline.com For this compound, the most significant peaks include the carbonyl (C=O) stretch of the ester, which typically appears at a high frequency, and the carbon-oxygen (C-O) stretches. spectroscopyonline.comorgchemboulder.com Studies on structurally similar compounds, such as methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA), show a characteristic ester carbonyl peak at 1733.29 cm⁻¹ and a C-O stretching peak at 1260.32 cm⁻¹. lgcstandards.com These values are consistent with the expected regions for an aliphatic ester functional group. orgchemboulder.com

Functional GroupCharacteristic Absorption Band (cm⁻¹)Vibration Type
Ester C=O1750–1735Stretch
Ester C-O1300–1000Stretch
Benzoxazole (B165842) C=N~1615Stretch
Aryl C-Cl~1090Stretch
Table 1: Key Infrared Absorption Bands for this compound. The data is based on general spectroscopic principles and data from structurally similar compounds. spectroscopyonline.comorgchemboulder.comlgcstandards.com

Mass Spectrometry (MS) and LC-MS/MS for Compound and Metabolite Identification

Compound Characterization

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₇H₁₄ClNO₃ and a molecular weight of 315.75 g/mol . lgcstandards.com High-resolution mass spectrometry can determine the accurate mass, which for this compound is 315.0662. lgcstandards.com In typical LC-MS analysis using electrospray ionization (ESI) in positive mode, the compound is detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 316.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure through fragmentation analysis. A primary fragmentation pathway for esters involves the cleavage of bonds adjacent to the carbonyl group. libretexts.orgscienceready.com.au For this compound, a significant fragmentation event is the loss of the methyl propanoate side chain, leading to the formation of a stable benzoxazole core structure. This fragmentation pattern provides definitive structural confirmation.

Ionm/z (Mass-to-Charge Ratio)Description
[M+H]⁺316Protonated molecular ion of this compound.
[M-C₄H₇O₂]⁺~229Fragment resulting from the loss of the methyl propanoate group.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound.

Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the identification and quantification of drug metabolites in biological fluids. nih.govnih.gov While specific metabolic studies on this compound are not extensively documented, the metabolic pathways of its parent drug, benoxaprofen, have been investigated and offer a clear precedent. The primary metabolic route for benoxaprofen is Phase II conjugation, forming more water-soluble compounds to facilitate excretion. nih.gov

LC-MS/MS analysis can separate potential metabolites from the parent compound and other endogenous matrix components. The mass spectrometer then detects these metabolites based on the specific mass shift from the parent drug. For instance, glucuronidation, a common metabolic pathway for carboxylic acids, results in the addition of a glucuronic acid moiety, which increases the molecular weight by 176 Da. mdpi.com Another identified pathway for benoxaprofen is conjugation with taurine (B1682933), which results in a mass increase of 108 Da after accounting for the loss of a water molecule during amide bond formation. nih.gov

In a study on benoxaprofen metabolism in rats, a taurine conjugate was identified in bile. nih.gov Positive-ion fast-atom bombardment (FAB) mass spectrometry of this metabolite showed a protonated molecular ion [M+H]⁺ at m/z 409, corresponding to the addition of taurine to benoxaprofen (MW 301.7). nih.govnist.gov Similarly, benoxaprofen glucuronide has been synthesized and studied, and its formation involves covalent binding to proteins, a process that can be monitored in detail using tandem mass spectrometry. nih.gov

The general strategy for metabolite discovery involves screening for predicted mass shifts from the parent compound, followed by MS/MS analysis to confirm the structure of the metabolite. The fragmentation pattern of the metabolite will typically show a loss of the conjugated group (e.g., a loss of 176 Da for a glucuronide) and a prominent fragment ion corresponding to the original drug structure. mdpi.com

Parent CompoundMetabolite TypeConjugateMass Shift (Da)Resulting Metabolite m/z ([M+H]⁺)
BenoxaprofenPhase IIGlucuronic Acid+176478
BenoxaprofenPhase IITaurine+108410
Table 3: Predicted Metabolites of Benoxaprofen and Their Corresponding Mass Spectrometry Signatures. The analysis assumes the initial hydrolysis of this compound to benoxaprofen, followed by conjugation. The resulting m/z values are for the protonated metabolites. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benoxaprofen Methyl Ester, and how do reaction conditions influence esterification efficiency?

  • This compound is typically synthesized via transesterification of Benoxaprofen with methanol under acidic or basic catalysis. Key parameters include catalyst type (e.g., KOH, H₂SO₄), molar ratios of alcohol to substrate, and reaction temperature. For example, the Taguchi method identified 1.5 wt% KOH, a 1:6 oil:methanol molar ratio, and 60°C as optimal for similar methyl esters, achieving >95% yield . Characterization involves NMR, HPLC, and GC-MS to confirm ester formation and purity .

Q. What analytical techniques are essential for validating the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester bond formation and regioselectivity. Gas chromatography (GC) with flame ionization detection quantifies purity, while mass spectrometry (MS) validates molecular weight. Elemental analysis ensures stoichiometric accuracy, and differential scanning calorimetry (DSC) assesses thermal stability .

Q. How do free fatty acid (FFA) content and moisture levels in precursors affect this compound synthesis?

  • High FFA content (>2%) promotes saponification under basic catalysis, reducing yield. Acidic catalysts (e.g., H₂SO₄) are preferred for high-FFA feedstocks, as they esterify FFAs directly. Moisture hydrolyzes esters, necessitating anhydrous conditions. Pre-treatment steps, such as dehydration with molecular sieves, mitigate this .

Advanced Research Questions

Q. How can the Taguchi method optimize this compound synthesis while minimizing experimental runs?

  • The Taguchi method uses orthogonal arrays (e.g., L9 for 4 parameters at 3 levels) to identify dominant factors. For methyl esters, catalyst concentration (contributing 77.6% to yield variance) and temperature (60°C) are critical. Signal-to-noise (S/N) ratios prioritize "larger-the-better" outcomes, enabling robust optimization with <10% error margins compared to full factorial designs .

Q. What experimental strategies resolve discrepancies between theoretical and observed yields in esterification?

  • Contradictions often arise from unaccounted side reactions (e.g., hydrolysis, saponification) or incomplete reactant mixing. Systematic validation includes:

  • Error analysis : Quantify mass balance gaps using GC to detect unreacted substrates.
  • Reaction monitoring : In-situ FTIR tracks ester bond formation kinetics.
  • Replication : Conduct triplicate trials under controlled humidity and temperature .

Q. How do in vitro and in vivo pharmacological models for this compound differ in assessing efficacy and toxicity?

  • In vitro models (e.g., COX-1/COX-2 inhibition assays) isolate biochemical activity but lack metabolic context. In vivo studies in rodents reveal bioavailability and hepatic metabolism but introduce variability (e.g., CYP450 enzyme differences). Discrepancies require cross-validation via LC-MS/MS to quantify active metabolites and pharmacodynamic modeling .

Q. What role do polymorphic forms of this compound play in formulation stability, and how are they characterized?

  • Polymorphs impact solubility and dissolution rates. X-ray diffraction (XRD) identifies crystalline forms, while dynamic vapor sorption (DVS) assesses hygroscopicity. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines predicts shelf-life. Co-crystallization with excipients (e.g., PEG) can stabilize preferred polymorphs .

Methodological Guidance

Q. How should researchers design experiments to balance reproducibility and innovation in esterification studies?

  • Baseline protocols : Adopt established methods (e.g., AOCS Ce 2-66 for ester quantification) for reproducibility.
  • Innovation : Use fractional factorial designs to test novel parameters (e.g., ultrasound-assisted mixing) with minimal runs.
  • Documentation : Follow Beilstein Journal guidelines, detailing catalyst sourcing, reaction conditions, and purity thresholds in supplementary data .

Q. What statistical approaches are recommended for analyzing multifactorial interactions in esterification optimization?

  • ANOVA : Quantifies parameter contributions (e.g., catalyst concentration vs. temperature).
  • Response Surface Methodology (RSM) : Models non-linear relationships, identifying global maxima in yield.
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets with >5 variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.